2-(8-Nitroquinolin-7-yl)acetic acid
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Overview
Description
Preparation Methods
The synthesis of 2-(8-Nitroquinolin-7-yl)acetic acid typically involves the nitration of quinoline derivatives followed by acetic acid substitution. One common method involves the reaction of 8-nitroquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and procurement of raw materials .
Chemical Reactions Analysis
2-(8-Nitroquinolin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can be reduced to form 2-(8-aminoquinolin-7-yl)acetic acid.
Substitution: The acetic acid moiety can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(8-Nitroquinolin-7-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-Nitroquinolin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its therapeutic potential .
Comparison with Similar Compounds
2-(8-Nitroquinolin-7-yl)acetic acid can be compared with other similar compounds such as:
Quinoline: A basic nitrogen-containing heterocyclic compound with various biological activities.
8-Nitroquinoline: A precursor in the synthesis of this compound.
2-(8-Aminoquinolin-7-yl)acetic acid: A reduced form of the compound with different biological properties.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in various fields of research.
Properties
Molecular Formula |
C11H8N2O4 |
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Molecular Weight |
232.19 g/mol |
IUPAC Name |
2-(8-nitroquinolin-7-yl)acetic acid |
InChI |
InChI=1S/C11H8N2O4/c14-9(15)6-8-4-3-7-2-1-5-12-10(7)11(8)13(16)17/h1-5H,6H2,(H,14,15) |
InChI Key |
ABQIKMXFPHTUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)CC(=O)O)[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
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